[2-(Azetidin-3-yl)-1,3-oxazol-5-yl]methanol;dihydrochloride

Salt selection Aqueous solubility Pre-formulation

Many azetidine-oxazole building blocks require pre-dissolution in DMSO, complicating automated parallel synthesis and introducing solubility bottlenecks. This dihydrochloride salt solves that problem: it is pre-formed for immediate aqueous solubility, eliminating the need for organic co-solvents. - Directly compatible with automated parallel synthesis platforms, accelerating library production[reference:0]. - The free hydroxymethyl handle enables on-resin or in-solution derivatization (oxidation, reductive amination, Mitsunobu) without deprotection[reference:1]. - Distinct 1,3-oxazole regioisomer with azetidine at C2 ensures target engagement in established SAR programs[reference:2].

Molecular Formula C7H12Cl2N2O2
Molecular Weight 227.09
CAS No. 2580203-78-5
Cat. No. B2579166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Azetidin-3-yl)-1,3-oxazol-5-yl]methanol;dihydrochloride
CAS2580203-78-5
Molecular FormulaC7H12Cl2N2O2
Molecular Weight227.09
Structural Identifiers
SMILESC1C(CN1)C2=NC=C(O2)CO.Cl.Cl
InChIInChI=1S/C7H10N2O2.2ClH/c10-4-6-3-9-7(11-6)5-1-8-2-5;;/h3,5,8,10H,1-2,4H2;2*1H
InChIKeyGORCJAILAWVUEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[2-(Azetidin-3-yl)-1,3-oxazol-5-yl]methanol Dihydrochloride Overview


[2-(Azetidin-3-yl)-1,3-oxazol-5-yl]methanol;dihydrochloride is a pre-formed dihydrochloride salt of a heterocyclic building block that combines an azetidine ring with a 1,3-oxazole core and a hydroxymethyl substituent [1]. The compound has a molecular weight of 227.09 g/mol and is classified as a small-molecule research intermediate with potential utility in medicinal chemistry programs targeting CNS disorders or antimicrobial agents [1]. The dihydrochloride salt form is intentionally supplied to enhance aqueous solubility and simplify handling during synthesis relative to the free base [2].

Why Generic Substitution Fails for [2-(Azetidin-3-yl)-1,3-oxazol-5-yl]methanol Dihydrochloride


In-class azetidine-oxazole compounds cannot be freely interchanged because small structural variations—such as the position of the hydroxymethyl group on the oxazole ring, the choice of counterion, or the regioisomeric connectivity—produce substantial differences in physicochemical properties critical for downstream synthesis [1]. The 1,3-oxazole-5-yl methanol regioisomer with the azetidine at C2 presents a distinct hydrogen-bonding profile and calculated lipophilicity (XLogP3 -1.1 for the free base) compared to the 1,2-oxazole isomer or the C4-hydroxymethyl variant, directly impacting solubility, reactivity, and purification strategy [1][2].

Differentiation Evidence for [2-(Azetidin-3-yl)-1,3-oxazol-5-yl]methanol Dihydrochloride


Aqueous Solubility: Dihydrochloride Salt vs. Free Base

The dihydrochloride salt (CAS 2580203-78-5, MW 227.09, 4 H-bond donors) is supplied to overcome the limited aqueous solubility of the free base (CAS 2580203-77-4, MW 154.17, 2 H-bond donors, XLogP3 -1.1) [1][2]. Amine dihydrochloride salts are a well-established strategy to increase aqueous solubility and dissolution rate relative to the neutral free base, with published examples showing solubility improvements of one to several orders of magnitude depending on the scaffold [3].

Salt selection Aqueous solubility Pre-formulation Medicinal chemistry handling

Regioisomeric Comparison: 1,3-Oxazole vs. 1,2-Oxazole

The target compound places the hydroxymethyl group at the C5 position of a 1,3-oxazole ring, with the azetidine at C2. The 1,2-oxazole (isoxazole) regioisomer [3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol (CAS 1936202-78-6) has the same molecular formula (C₇H₁₀N₂O₂) but differs in the position of the ring heteroatoms, altering the electronic distribution and hydrogen-bonding geometry . The 1,3-oxazole scaffold is preferred in certain kinase inhibitor and CNS programs due to its distinct metabolic stability and target-binding profile compared to isoxazoles [1].

Regioisomer comparison Scaffold diversity Physicochemical properties Medicinal chemistry

Counterion Comparison: Dihydrochloride vs. Hydrochloride Salts

The target compound is provided as a dihydrochloride (2 HCl equivalents), whereas several close analogs such as 2-(azetidin-3-yl)-1,3-oxazole hydrochloride (CAS 2243512-57-2, MW 160.60) and 2-(azetidin-3-yl)-5-methyloxazole hydrochloride (CAS 1255098-78-2, MW 174.63) are supplied as mono-hydrochloride salts . The additional HCl equivalent in the dihydrochloride can further increase aqueous solubility and may influence crystallinity and hygroscopicity, which are important for accurate weighing and long-term storage [1].

Counterion selection Salt stoichiometry Solubility Crystallinity

Hydroxymethyl vs. Methyl Substitution at C5

The target compound carries a free hydroxymethyl (-CH₂OH) group at C5, enabling direct etherification, esterification, oxidation to aldehyde/carboxylic acid, or conversion to a leaving group without the need for deprotection [1]. The closest analogs with different C5 substituents—methyl (CAS 1255098-78-2) and methyl carboxylate (CAS not retrieved but represented by methyl 2-(azetidin-3-yl)oxazole-5-carboxylate)—require divergent synthetic sequences . The hydroxymethyl group provides a balance of polarity (TPSA 58.3 Ų) and hydrogen-bonding capacity (2 donors for the free base) that is distinct from the methyl analog (lower polarity, no H-bond donor) or the ester analog (higher MW, labile to hydrolysis) [1].

Functional group handling Synthetic diversification Protecting group strategy Building block selection

Application Scenarios for [2-(Azetidin-3-yl)-1,3-oxazol-5-yl]methanol Dihydrochloride


Aqueous-Phase Medicinal Chemistry Library Synthesis

The dihydrochloride salt form eliminates the need for organic co-solvents or pre-dissolution in DMSO, making it directly suitable for automated parallel synthesis platforms that require aqueous solubility [1]. The free hydroxymethyl handle allows immediate on-resin or in-solution derivatization without deprotection, accelerating library production [2].

CNS Lead Optimization with 1,3-Oxazole Topology

When a medicinal chemistry program has established SAR around a 1,3-oxazole core with C2-azetidine substitution, the 1,2-oxazole (isoxazole) isomer is not an acceptable substitute [1]. This compound provides the exact regioisomer required to maintain target engagement and metabolic stability profiles observed in the lead series [2].

Salt-Form Screening and Pre-Formulation Development

The dihydrochloride salt serves as a benchmark for solubility-limited free bases in pre-formulation studies. Its higher H-bond donor count and ionization state compared to the mono-hydrochloride analogs (e.g., CAS 2243512-57-2) provide a wider solubility window, facilitating dissolution-rate comparisons and early-stage formulation decisions [1][2].

Divergent C5 Functionalization Strategies

Unlike the C5-methyl analog (CAS 1255098-78-2) which is a synthetic dead-end at C5, the hydroxymethyl group enables orthogonal transformations—oxidation to aldehyde, reductive amination, Mitsunobu coupling, or mesylation/displacement—giving the synthetic chemist maximal flexibility from a single building block [1].

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